molecular formula C3H4N2O2S2 B1628071 4-Thiazolesulfonamide CAS No. 89501-97-3

4-Thiazolesulfonamide

Cat. No.: B1628071
CAS No.: 89501-97-3
M. Wt: 164.21 g/mol
InChI Key: CCWMGEAHQMJNQM-UHFFFAOYSA-N
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Description

4-Thiazolesulfonamide is a heterocyclic organic compound that contains a thiazole ring and a sulfonamide group. The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The sulfonamide group is characterized by the presence of a sulfonyl functional group attached to an amine.

Mechanism of Action

Target of Action

The primary target of 4-Thiazolesulfonamide is Aldose Reductase (ALR2) . ALR2 is an enzyme that plays a vital role in the polyol pathway, responsible for catalyzing the transformation of glucose into sorbitol . Inhibitors of ALR2 have been found to be effective in reducing the progression of diabetes-associated cataracts .

Mode of Action

This compound acts as a potent inhibitor of ALR2 . It interacts with ALR2, significantly inhibiting its level in the rat lenses homogenate . This interaction results in a reduction in the conversion of glucose to sorbitol, thereby disrupting the polyol pathway .

Biochemical Pathways

The compound primarily affects the polyol pathway . Normally, the activation of the polyol pathway increases the concentration of glucose via ALR2, which is later converted to sorbitol and deposited in lens tissues . This deposition alters the osmotic balance and induces the formation of cataracts due to increased sodium concentration and reduced potassium and glutathione levels . By inhibiting ALR2, this compound stops the activation of the polyol pathway, significantly reducing the burden of diabetic cataracts .

Pharmacokinetics

The compound’s effectiveness in inhibiting alr2 and reducing the progression of diabetic cataracts suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties that allow it to reach its target and exert its effects .

Result of Action

The action of this compound results in a significant reduction in the expression of ALR2 in rat lenses . This leads to an improvement in the insulin level and body weight of the experimental animal, along with a reduction in glucose output . These molecular and cellular effects contribute to the compound’s ability to reduce the progression of diabetes-associated cataracts .

Biochemical Analysis

Biochemical Properties

4-Thiazolesulfonamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme aldose reductase, which is involved in the polyol pathway. This compound acts as an inhibitor of aldose reductase, thereby preventing the conversion of glucose to sorbitol. This inhibition is significant in reducing the progression of diabetic complications such as cataracts . Additionally, this compound has been shown to interact with other enzymes and proteins, including those involved in antimicrobial and anticancer pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In diabetic models, it has been observed to reduce the formation of cataracts by inhibiting aldose reductase activity in lens cells . Furthermore, this compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting the growth of various bacterial strains . In cancer cells, it has shown potential in inhibiting cell proliferation and inducing apoptosis, thereby reducing tumor growth . These effects are mediated through alterations in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of aldose reductase, inhibiting its enzymatic activity and preventing the accumulation of sorbitol in cells . This binding interaction is facilitated by the thiazole and sulfonamide groups, which form hydrogen bonds and hydrophobic interactions with the enzyme. Additionally, this compound has been shown to inhibit other enzymes involved in bacterial cell wall synthesis and cancer cell proliferation . These inhibitory effects result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its inhibitory effects on aldose reductase and other target enzymes, leading to sustained reductions in diabetic complications and bacterial growth . Prolonged exposure to high concentrations of this compound may result in cellular toxicity and adverse effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits aldose reductase activity and reduces the progression of diabetic complications without significant toxicity . At high doses, this compound may exhibit toxic effects, including liver and kidney damage . In antimicrobial studies, the compound has shown dose-dependent inhibition of bacterial growth, with higher doses resulting in more pronounced antimicrobial effects . Similarly, in cancer models, higher doses of this compound have been associated with increased inhibition of tumor growth and induction of apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as aldose reductase. By inhibiting aldose reductase, the compound prevents the conversion of glucose to sorbitol, thereby reducing the flux through the polyol pathway . This inhibition has downstream effects on other metabolic pathways, including those involved in oxidative stress and inflammation. Additionally, this compound may interact with other metabolic enzymes, influencing metabolite levels and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and enzymes, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes such as aldose reductase . Additionally, this compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, thereby enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolesulfonamide typically involves the reaction of a thiazole derivative with a sulfonamide precursor. One common method is the oxidative coupling of thiols and amines, which can be achieved using various oxidizing agents. For example, the reaction of a thiazole thiol with an amine in the presence of an oxidizing agent such as iodine or hydrogen peroxide can yield the desired sulfonamide .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Thiazolesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Thiazolesulfonamide is unique due to the combination of the thiazole ring and the sulfonamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,3-thiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2S2/c4-9(6,7)3-1-8-2-5-3/h1-2H,(H2,4,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWMGEAHQMJNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567885
Record name 1,3-Thiazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89501-97-3
Record name 1,3-Thiazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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